![molecular formula C20H12BrF3N2O4 B5226628 N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide](/img/structure/B5226628.png)
N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide: is a complex organic compound characterized by the presence of bromine, nitro, and trifluoromethyl functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:
Bromination: The bromine atom is introduced via electrophilic aromatic substitution using bromine or a bromine source like N-bromosuccinimide (NBS).
Trifluoromethylation: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid derivatives under appropriate conditions.
Amidation: The final step involves the formation of the amide bond, typically achieved by reacting the brominated and nitrated phenoxy compound with an amine derivative under dehydrating conditions, often using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The nitro group can undergo reduction to form an amino group under specific conditions using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent and conditions used.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Amino derivatives: Formed by reduction of the nitro group.
Substituted derivatives: Formed by nucleophilic substitution of the bromine atom.
Applications De Recherche Scientifique
Chemistry
In chemistry, N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The presence of the trifluoromethyl group, in particular, is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds.
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism by which N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide exerts its effects involves interactions with specific molecular targets. The nitro and trifluoromethyl groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. The bromine atom can also play a role in halogen bonding, further modulating the compound’s activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide
- N-(4-chlorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide
- N-(4-fluorophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide
Uniqueness
Compared to similar compounds, this compound is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The combination of bromine, nitro, and trifluoromethyl groups provides a distinct set of properties that can be leveraged in various applications.
This detailed overview highlights the significance of this compound in scientific research and its potential applications across multiple fields
Propriétés
IUPAC Name |
N-(4-bromophenyl)-3-[4-nitro-2-(trifluoromethyl)phenoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12BrF3N2O4/c21-13-4-6-14(7-5-13)25-19(27)12-2-1-3-16(10-12)30-18-9-8-15(26(28)29)11-17(18)20(22,23)24/h1-11H,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLCRPYBSZWXYQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])C(F)(F)F)C(=O)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12BrF3N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
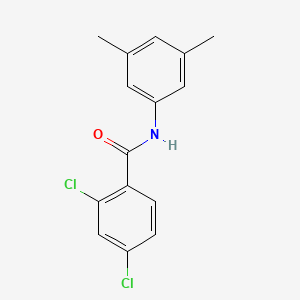
![3,4-dimethoxy-N-[2-(pentafluorophenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5226571.png)
![5-{4-[2-(4-allyl-2-methoxyphenoxy)ethoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5226582.png)
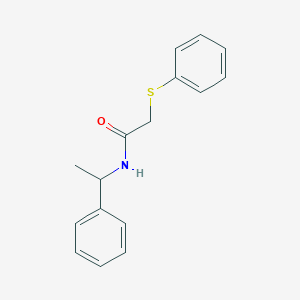
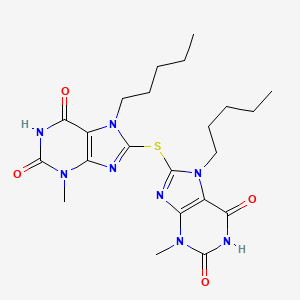
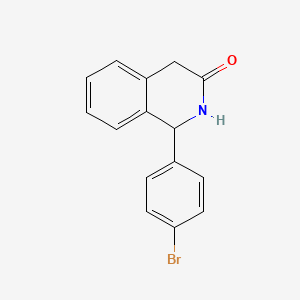
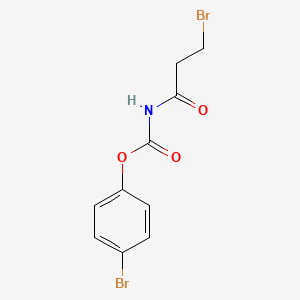
![N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B5226639.png)
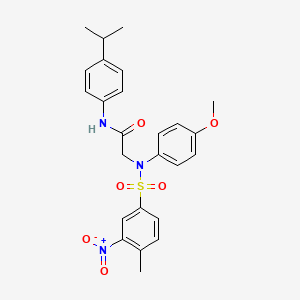
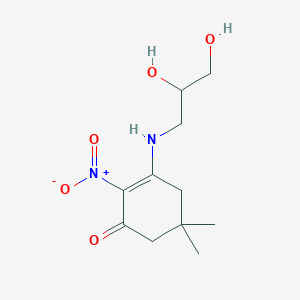
![1-[2-(3-fluorophenyl)ethyl]-N-methyl-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-6-oxo-3-piperidinecarboxamide](/img/structure/B5226654.png)
![{3,5-bis[(3-methoxybenzyl)amino]-1H-1,2,4-triazol-1-yl}(3-nitrophenyl)methanone](/img/structure/B5226661.png)
![ethyl 4-[(4Z)-4-[(3-bromophenyl)methylidene]-3,5-dioxopyrazolidin-1-yl]benzoate](/img/structure/B5226662.png)
![N-(3,4-dimethoxyphenyl)-2-[(4-nitrobenzyl)thio]acetamide](/img/structure/B5226663.png)
